molecular formula C6H13NO2 B13972572 (2-Methylmorpholin-2-yl)methanol

(2-Methylmorpholin-2-yl)methanol

Cat. No.: B13972572
M. Wt: 131.17 g/mol
InChI Key: ZOJMAUVSAVNMAA-UHFFFAOYSA-N
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Description

(2-Methylmorpholin-2-yl)methanol is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is a derivative of morpholine, featuring a methyl group and a hydroxymethyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylmorpholin-2-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine to form the desired product . The reaction conditions usually involve mild temperatures and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2-Methylmorpholin-2-yl)formaldehyde or (2-Methylmorpholin-2-yl)acetic acid .

Scientific Research Applications

(2-Methylmorpholin-2-yl)methanol, also known as [(2R,6S)-6-methylmorpholin-2-yl]methanol, is a chemical compound with a morpholine ring structure and a hydroxymethyl group attached. It has the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. The compound features a chiral center, influencing its biological activity and reactivity.

Interactions and Cellular Pathways

Interaction studies have shown that this compound can affect cellular pathways by binding to specific receptors or enzymes. These interactions can modify cellular signaling and metabolic processes, which is important for understanding its potential therapeutic uses.

Methanol Production and Utilization

Methanol can be produced from various feedstocks like natural gas, CO2, or biomass, using different production processes . It can also be produced through CO2_{2} reduction using TiO2_{2} as a photocatalyst in both liquid and gas phases. In one study, CO2_{2} reduction into methanol was performed in a photocatalytic membrane reactor (PMR) under mild conditions, where TiO2_{2} was immobilized in Nafion membranes and the reaction was performed under UV light using H2_{2}O as a reducing agent .

Mechanism of Action

The mechanism of action of (2-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cellular processes. For example, it may inhibit certain kinases or enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylmorpholin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(2-Methylmorpholin-2-yl)methanol, also known as [(2R,6S)-6-methylmorpholin-2-yl]methanol, is a compound characterized by its morpholine ring structure with a hydroxymethyl group. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol. The compound exhibits biological activities primarily through interactions with various molecular targets, including G-protein coupled receptors (GPCRs) and enzymes involved in metabolic processes. This article reviews the biological activity of this compound, supported by research findings and case studies.

The biological activity of this compound can be attributed to its ability to modulate cellular signaling pathways. It acts as a ligand for GPCRs and ion channels, influencing signal transduction and potentially leading to therapeutic effects in various biological systems. Additionally, it may inhibit specific enzymes, contributing to its pharmacological profile.

Interaction Studies

Interaction studies have demonstrated that this compound binds to specific receptors or enzymes, modifying cellular signaling and metabolic processes. For instance, it has been observed to interact with α-glucosidase, an enzyme crucial for glycemic control in the body. In vitro studies have shown significant inhibitory activity against α-glucosidase, indicating potential applications in managing diabetes.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
(2R,6S)-2,6-dimethylmorpholineLacks hydroxymethyl groupBasic morpholine activity
(4-Methylmorpholin-2-yl)methanolSimilar backbone; different substituentsModerate enzyme inhibition
4-Isopropylmorpholin-2-yl)methanolIsopropyl substituentAltered binding properties
(2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholineBulky benzyl groupsPotentially more selective

The uniqueness of this compound lies in its stereochemistry and functional groups that confer distinct reactivity and binding properties compared to these similar compounds.

Case Studies

  • Inhibition of α-Glucosidase : A study evaluated the α-glucosidase inhibitory potential of several morpholine derivatives, including this compound. The compound exhibited an IC50 value indicating significant inhibition compared to other derivatives, suggesting its potential for therapeutic use in diabetes management .
  • Signal Transduction Modulation : Research has indicated that this compound can influence various signaling pathways by interacting with specific receptors involved in inflammatory responses. This modulation could lead to anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases .
  • Pharmacological Profiling : Detailed pharmacological profiling has shown that the compound interacts with multiple targets within cellular systems, leading to alterations in metabolic processes and signaling pathways. This broad spectrum of activity highlights its potential utility in drug development .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2-methylmorpholin-2-yl)methanol

InChI

InChI=1S/C6H13NO2/c1-6(5-8)4-7-2-3-9-6/h7-8H,2-5H2,1H3

InChI Key

ZOJMAUVSAVNMAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)CO

Origin of Product

United States

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